Methyl 3-keto-delta-4-cholate
Description
Overview of Steroid Metabolism and Bile Acid Derivatives
Steroid metabolism encompasses the complex series of biochemical pathways responsible for the synthesis, modification, and breakdown of steroids, a class of organic compounds characterized by a specific four-ring carbon structure. A central molecule in animal steroid metabolism is cholesterol, which serves as a crucial component of cell membranes and as the precursor for the synthesis of various vital molecules, including steroid hormones, vitamin D, and bile acids. upr.edu The liver holds a primary role in regulating the body's cholesterol balance. upr.edu
One of the major metabolic fates of cholesterol is its conversion into bile acids in the liver, a process that accounts for a significant portion of cholesterol catabolism. upr.edufrontiersin.org This multi-enzyme process involves modifications to the steroid nucleus and shortening of the side chain. frontiersin.orgnih.gov The initial and rate-limiting step in the primary pathway of bile acid synthesis is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1). upr.eduwikipedia.org This leads to the formation of the primary bile acids, mainly cholic acid and chenodeoxycholic acid in humans. frontiersin.orgnih.gov
These primary bile acids are then typically conjugated in the liver with the amino acids glycine (B1666218) or taurine (B1682933) to form bile salts, such as glycocholic acid and taurocholic acid. frontiersin.orgwikipedia.org Secreted into the intestine, these bile salts act as powerful emulsifiers, facilitating the digestion and absorption of dietary fats and fat-soluble vitamins. frontiersin.orgwikipedia.org Within the intestine, gut microbiota can further metabolize primary bile acids into secondary bile acids, such as deoxycholic acid and lithocholic acid. wikipedia.org Beyond their role in digestion, bile acids and their derivatives have been identified as important signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism, by activating nuclear receptors like the farnesoid X receptor (FXR) and cell surface receptors like TGR5. frontiersin.orgnih.govnih.gov
Contextualizing Methyl 3-keto-delta-4-cholate within Steroidal Biochemistry
This compound is a specific bile acid derivative that fits into the broader context of steroidal biochemistry as an intermediate in the modification of bile acids. Its chemical structure features the characteristic Δ4-3-keto (also written as Δ⁴-3-oxo) group in the A-ring of the steroid nucleus. This structural motif, an α,β-unsaturated ketone, is a common feature in many biologically active steroids, including steroid hormones like testosterone (B1683101) and progesterone. nih.gov The Δ4-3-ketosteroid functionality is a key target for metabolic enzymes in the liver. nih.gov
The metabolism of Δ4-3-ketosteroids often involves reduction of the double bond between carbons 4 and 5, a reaction catalyzed by 5α- or 5β-reductases. nih.gov Specifically, 5β-reductases (such as AKR1D1 in humans) convert Δ4-3-ketosteroids into 5β-dihydro-3-ketosteroids, which is a critical step in the biosynthesis of bile acids from cholesterol precursors like 7α-hydroxycholest-4-en-3-one. nih.govacs.org
This compound, being the methyl ester of (7α,12α)-7,12-Dihydroxy-3-oxochol-4-en-24-oic acid, represents a modified form of a bile acid precursor. The "methyl" designation indicates that the carboxylic acid group at the end of the side chain has been esterified with a methyl group. This modification is often used in laboratory settings for chemical synthesis and analysis. researchgate.net The "3-keto-delta-4" part of the name specifies the ketone at position 3 and the double bond at position 4, identifying it as a member of the Δ4-3-keto steroid class. canbipharm.com This compound can be seen as a precursor or an intermediate in various synthetic or metabolic pathways involving bile acids. For instance, bacterial degradation of cholate (B1235396) can proceed through the formation of Δ4-3-keto intermediates. nih.gov
| Property | Value |
|---|---|
| CAS Number | 55319-79-4 canbipharm.com |
| Molecular Formula | C25H38O5canbipharm.com |
| Molecular Weight | 418.57 g/mol canbipharm.com |
| Synonyms | (7a,12a)-7,12-Dihydroxy-3-oxochol-4-en-24-oic acid methyl ester canbipharm.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-[(7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14?,17?,18?,19?,20-,21+,23?,24?,25?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGYXJXWCGIHQC-IIBMONLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](CC4=CC(=O)CCC34C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic and Semisynthetic Methodologies for Methyl 3 Keto Delta 4 Cholate and Analogues
Direct Oxidation and Dehydrogenation Approaches
Direct methods aim to introduce the ketone and the double bond in a single or few steps from a hydroxylated precursor. These approaches are valued for their efficiency, though they may require strategic use of protecting groups to ensure selectivity.
Iodoxybenzene (B1195256) and Benzeneselenic Anhydride (B1165640) Mediated Conversions
A direct, one-step method for the conversion of methyl 3-hydroxycholanoates into 1,4-dien-3-one derivatives has been developed using a combination of iodoxybenzene and a catalytic amount of benzeneselenic anhydride. wikipedia.orggoogle.com This reaction, when performed in boiling toluene, facilitates a simultaneous oxidation and dehydrogenation at the C-3 position of the steroid A-ring. wikipedia.org
However, the success of this conversion is highly dependent on the substitution pattern of the bile acid ester. For precursors like methyl cholate (B1235396), which possess additional hydroxyl groups at the C-7 and C-12 positions, these groups must be protected prior to the reaction. Without protection, the reaction of methyl cholate with iodoxybenzene and benzeneselenic anhydride leads to complex and unresolvable product mixtures. wikipedia.orggoogle.com In contrast, when the C-7 and C-12 hydroxyls are protected (e.g., as acetates), the desired oxidation and dehydrogenation to the dienone can proceed cleanly. wikipedia.org This highlights the necessity of protective group chemistry to achieve selectivity in multifunctionalized bile acid derivatives.
Silver Carbonate-Celite Selective Oxidation Strategies
A highly selective and convenient method for the synthesis of 3-keto bile acids involves the use of silver carbonate supported on Celite (Fétizon's reagent). researchgate.netresearchgate.net This reagent allows for the specific oxidation of the equatorial 3α-hydroxyl group of bile acid methyl esters, such as methyl cholate, to the corresponding 3-keto group while leaving other axial hydroxyl groups (like those at C-7 and C-12) untouched. researchgate.netresearchgate.net The reaction is typically carried out in a refluxing non-polar solvent like toluene, and the product, methyl 7α,12α-dihydroxy-3-oxo-5β-cholanate, can be isolated in high yield simply by filtering off the reagent and concentrating the solution. researchgate.netresearchgate.net
Table 1: Selective Oxidation of Bile Acid Methyl Esters with Silver Carbonate-Celite researchgate.net
| Starting Material | Product | Reaction Time (h) | Yield (%) |
| Methyl cholate | Methyl 3-keto-7α,12α-dihydroxy-5β-cholanate | 24 | 90 |
| Methyl deoxycholate | Methyl 3-keto-12α-hydroxy-5β-cholanate | 4 | 91 |
| Methyl chenodeoxycholate | Methyl 3-keto-7α-hydroxy-5β-cholanate | 3 | 90 |
| Methyl lithocholate | Methyl 3-keto-5β-cholanate | 1.5 | 93 |
Targeted Functional Group Transformations leading to Δ⁴-3-Keto-cholate Derivatives
The formation of the Δ⁴-3-keto moiety in the cholate skeleton from a saturated 3α-hydroxy-5β-precursor like methyl cholate requires two principal functional group transformations: the oxidation of the 3α-hydroxyl group to a ketone and the introduction of a double bond between C-4 and C-5.
The initial oxidation is effectively achieved using the selective silver carbonate-Celite method as described previously, yielding the methyl 3-keto-5β-cholanoate derivative. researchgate.netresearchgate.net The subsequent introduction of the C=C double bond at the Δ⁴ position is a classic challenge in steroid chemistry. A common synthetic strategy to achieve this involves a two-step sequence of allylic bromination followed by dehydrobromination. The 3-keto group activates the adjacent C-4 position, making it susceptible to radical bromination using a reagent like N-bromosuccinimide (NBS). The resulting 4-bromo-3-keto steroid can then be treated with a base to eliminate hydrogen bromide, thereby forming the conjugated Δ⁴-3-keto system.
Another powerful method for creating Δ⁴-3-keto steroids is the Oppenauer oxidation. wikipedia.org This reaction uses an aluminum alkoxide catalyst in the presence of a ketone (like acetone) to oxidize a secondary alcohol. wikipedia.org Crucially, when applied to Δ⁵-3β-hydroxy steroids, the Oppenauer oxidation not only oxidizes the hydroxyl group but also concurrently isomerizes the Δ⁵ double bond to the thermodynamically more stable, conjugated Δ⁴ position. wikipedia.org While methyl cholate is a 5β-steroid (A/B ring junction is cis) and lacks a Δ⁵ double bond, the Oppenauer oxidation remains a fundamental tool in steroid synthesis for generating the Δ⁴-3-one system from appropriate precursors. wikipedia.org
Dimerization and Derivative Synthesis for Research Probing
The synthesis of bile acid dimers and other derivatives is a significant area of research for creating novel molecular architectures with unique properties for applications in supramolecular chemistry and pharmacology. These derivatives are often used as synthetic receptors or as molecules with specific biological activities.
Several strategies have been developed to synthesize bile acid dimers, typically involving the linkage of two monomeric units through various spacer groups. One approach involves forming ester linkages by reacting the C-3 hydroxyl group of two bile acid molecules with a dicarboxylic acid, such as suberoyl chloride or sebacoyl chloride. researchgate.net This method results in "tail-to-tail" dimers.
More recently, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has emerged as a highly efficient method for linking bile acid derivatives. researchgate.netijcce.ac.irresearchgate.net In this approach, one bile acid monomer is functionalized with a terminal alkyne and the other with an azide (B81097) group. The reaction between these two functionalized monomers creates a stable 1,2,3-triazole ring that acts as the linker. researchgate.netijcce.ac.irresearchgate.net This methodology allows for the synthesis of dimers linked at various positions, including head-to-head, head-to-tail, and tail-to-tail orientations, providing a versatile tool for creating diverse molecular probes for research. researchgate.net
Table 2: Examples of Dimerization Strategies for Bile Acid Derivatives
| Dimerization Strategy | Linker Type | Positions Linked | Representative Monomers |
| Esterification researchgate.net | Dicarboxylic Acid (e.g., Suberoyl) | C3-OH to C3-OH | Lithocholic acid, Cholic acid |
| Etherification researchgate.net | Diethylene Glycol | C3-OH to C3-OH | Lithocholic acid |
| Click Chemistry researchgate.net | 1,2,3-Triazole | C3 to C24 | Propargyl deoxycholate, Azido cholic acid derivative |
| Click Chemistry researchgate.net | 1,2,3-Triazole & Bis-β-lactam | Various | Alkyne- and Azide-functionalized cholic/deoxycholic acid |
Enzymatic Biotransformations and Metabolic Pathways Involving Δ4 3 Ketocholates
Enzymatic Introduction of the Δ4-3-Keto Moiety
The introduction of the double bond at the C4-C5 position of the steroid A-ring is a critical dehydrogenation reaction that flattens the otherwise bent 5β-steroid structure. nih.gov This reaction is catalyzed by a specific class of flavoprotein dehydrogenases.
The enzymatic introduction of a Δ4 double bond into 5β-3-ketosteroids is catalyzed by 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD). nih.govnih.gov This initial oxidation of the A-ring is a canonical step in bacterial steroid degradation pathways. nih.govnih.gov In bacteria that degrade bile salts, this enzyme plays a crucial role in preparing the steroid nucleus for subsequent ring cleavage.
A notable example is the 5β-Δ4-KSTD1 enzyme identified in the bile-salt degrading bacterium Sphingobium sp. strain Chol11. nih.gov This enzyme belongs to the Old Yellow Enzyme family of flavoproteins. nih.gov Functional studies have shown that the deletion of the gene for 5β-Δ4-KSTD1 in Sphingobium sp. leads to a significant delay in the transformation of 3-ketocholate, confirming its essential role in the degradation pathway. nih.govnih.gov A homologous enzyme, CasH, has been identified in the bile-salt degrading actinomycete Rhodococcus jostii RHA1, indicating that this enzymatic function is present across different bacterial phyla involved in steroid catabolism. nih.govnih.gov
The kinetic properties of 5β-Δ4-KSTD1 from Sphingobium sp. strain Chol11 have been characterized, revealing a high specific activity and a low Michaelis constant (Km) for 3-ketocholate. nih.gov These characteristics suggest that the enzyme can efficiently detoxify the detergent-like properties of bile salts and prevent an overflow of metabolites into the catabolic pathway, even at elevated concentrations. nih.gov
Enzymes involved in steroid metabolism often exhibit high stereospecificity, and 5β-Δ4-KSTD1 is no exception. Mammalian bile salts possess a 5β-configuration, which results in a bent A/B ring junction. nih.govnih.gov The 5β-Δ4-KSTD1 from Sphingobium sp. strain Chol11 is highly specific for these 5β-steroids. nih.govnih.gov It does not show activity towards the corresponding 5α-steroids, which have a planar ring structure. nih.gov This specificity ensures that the enzyme acts on the correct physiological substrates within the complex milieu of environmental steroids.
Despite its strict stereospecificity for the 5β-configuration, 5β-Δ4-KSTD1 demonstrates considerable substrate promiscuity. The enzyme is capable of converting 5β-steroids that possess a variety of different hydroxy groups and is also active on substrates regardless of whether they have a C-17 side chain. nih.govnih.gov For instance, it can oxidize both 3-ketolithocholate (which has a side chain) and 5β-androstane-3,17-dione (which lacks a side chain) to their respective Δ4-3-keto products. nih.gov This broad substrate acceptance allows the bacterium to process a range of different bile acids and other steroid compounds it may encounter in its environment.
| Enzyme Feature | Description | Reference |
| Enzyme Name | 5β-Δ4-Ketosteroid Dehydrogenase 1 (5β-Δ4-KSTD1) | nih.gov |
| Source Organism | Sphingobium sp. strain Chol11 | nih.gov |
| Enzyme Family | Old Yellow Enzyme (Flavoprotein) | nih.gov |
| Function | Introduces a Δ4 double bond into 5β-3-keto bile salts. | nih.govnih.gov |
| Stereospecificity | Specific for 5β-steroids; no activity on 5α-steroids. | nih.govnih.gov |
| Substrate Promiscuity | Active on steroids with or without a side chain and with various hydroxy groups. | nih.govnih.gov |
| Kinetic Properties | High specific activity, low Km for 3-ketocholate, exhibits substrate inhibition. | nih.gov |
| Homolog | CasH in Rhodococcus jostii RHA1 | nih.gov |
Role in Microbial Steroid and Bile Acid Catabolism
Following the formation of the Δ4-3-keto moiety, the steroid molecule is channeled into complex catabolic pathways that systematically dismantle the side chain and the four-ring structure. These pathways, while sharing common themes, exhibit significant diversity across different bacterial species.
Aerobic degradation of bile acids has been extensively studied in several model organisms, primarily revealing two major pathway variants that diverge after the initial A-ring oxidation. mdpi.com
In bacteria such as Pseudomonas stutzeri Chol1 and Rhodococcus jostii RHA1, bile salt degradation proceeds via the well-established 9,10-seco pathway. nih.govbiorxiv.org This pathway is characterized by the formation of Δ1,4-3-keto intermediates. nih.govmdpi.com After the initial formation of the Δ4-3-keto structure, a second dehydrogenation occurs at the C1-C2 position to create the Δ1,4-diene, which is a prerequisite for the subsequent B-ring opening. nih.govbiorxiv.org
In contrast, Sphingobium sp. strain Chol11 utilizes an alternative route for 7-hydroxy bile salts known as the Δ4,6-pathway variant. nih.govmdpi.com In this pathway, following the formation of the Δ4-3-keto intermediate, the 7α-hydroxy group is eliminated by a dehydratase (Hsh2). mdpi.com This reaction introduces a second double bond at the C6-C7 position, resulting in a characteristic 12α-hydroxy-3-oxo-4,6-choldienoate (HOCDA) intermediate. mdpi.com This Δ4,6-diene is then also targeted for B-ring cleavage. nih.gov
Despite these initial differences, the pathways in these bacteria eventually converge. The ultimate goal is the cleavage of the B-ring, followed by the degradation of the A-ring, and finally the catabolism of the remaining C/D-rings. mdpi.com
| Bacterial Genus | Primary Degradation Pathway | Key Intermediate Type | Reference |
| Pseudomonas | 9,10-seco Pathway (Δ1,4-variant) | Δ1,4-3-keto | nih.govmdpi.com |
| Rhodococcus | 9,10-seco Pathway (Δ1,4-variant) | Δ1,4-3-keto | nih.govnih.gov |
| Sphingobium | Δ4,6-Pathway Variant | Δ4,6-3-keto | nih.govmdpi.com |
The degradation of the C5 carboxylic side chain at C-17 is a crucial phase of bile acid catabolism that typically occurs concurrently with or after the initial A-ring modifications. This process requires the activation of the carboxyl group by linking it to coenzyme A (CoA), a reaction catalyzed by acyl-CoA synthetases (also known as CoA ligases). biorxiv.org This activation primes the side chain for subsequent β-oxidation-like reactions.
In Pseudomonas putida DOC21, the enzyme StdA1 has been identified as a CoA-ligase that activates the side chain. biorxiv.org In Rhodococcus jostii RHA1, a gene cluster responsible for cholate (B1235396) catabolism encodes two distinct CoA synthetases, CasG and CasI. nih.gov Functional analysis revealed that CasG is responsible for the initial activation of cholate to cholyl-CoA, thereby initiating the degradation of the side chain. nih.gov In Pseudomonas sp. strain Chol1, in vitro studies confirmed that side chain degradation proceeds through CoA-activated intermediates, leading to the stepwise removal of acetyl-CoA and propionyl-CoA. asm.orgnih.gov This activation step is thus a conserved and essential feature of aerobic bile acid side chain degradation.
The central and irreversible step in the breakdown of the steroid nucleus is the opening of the B-ring. This is accomplished through the synergistic action of two key enzymes: 3-Ketosteroid-Δ1-dehydrogenase (KstD) and 3-Ketosteroid 9α-hydroxylase (Ksh). nih.gov This enzymatic pair is fundamental to the 9,10-seco pathway utilized by bacteria like Rhodococcus and Pseudomonas. nih.govbiorxiv.org
3-Ketosteroid-Δ1-dehydrogenase (KstD): This flavoprotein catalyzes the introduction of a double bond between the C1 and C2 atoms of the A-ring. nih.gov This reaction converts a Δ4-3-ketosteroid into a Δ1,4-3-ketosteroid (e.g., converting androst-4-ene-3,17-dione [AD] to androst-1,4-diene-3,17-dione [ADD]). nih.gov This Δ1-dehydrogenation is often a prerequisite for the subsequent action of Ksh.
3-Ketosteroid 9α-Hydroxylase (Ksh): This enzyme, typically a two-component system comprising a terminal oxygenase (KshA) and a reductase (KshB), initiates the cleavage of the B-ring. nih.govnih.gov KshA hydroxylates the C9 position of the steroid nucleus, creating an unstable 9α-hydroxy intermediate. nih.gov This hydroxylation destabilizes the B-ring, leading to its spontaneous opening and the aromatization of the A-ring. nih.gov
Intermediacy in Broader Steroid and Bile Acid Biosynthetic Routes
Methyl 3-keto-delta-4-cholate, a methyl ester derivative of 3-oxo-Δ4-cholenoic acid, holds a significant position as an intermediate in the intricate network of steroid and bile acid biosynthesis. While the methyl ester form is often utilized in research for its chemical properties, its corresponding carboxylic acid, 3-oxo-Δ4-cholenoic acid, is the naturally occurring molecule in these metabolic pathways. This section will explore the pivotal role of this Δ4-3-ketocholate structure in key biotransformation reactions.
Conversion from 7α-Hydroxy-4-cholesten-3-one and Related Sterols
The formation of the 3-oxo-Δ4-cholenoic acid structure is a critical step in the classical (or neutral) pathway of bile acid synthesis, which begins with cholesterol. A key precursor in this pathway is 7α-hydroxy-4-cholesten-3-one. This intermediate is derived from cholesterol through the action of two enzymes: cholesterol 7α-hydroxylase (CYP7A1), which introduces a hydroxyl group at the 7α position, and 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7), which oxidizes the 3β-hydroxyl group and isomerizes the double bond from Δ5 to Δ4. nih.gov
7α-Hydroxy-4-cholesten-3-one serves as a branch point in the synthesis of the two primary bile acids, cholic acid and chenodeoxycholic acid. wikipedia.org The subsequent metabolic steps involve modifications to the steroid side chain, leading to the formation of 7α-hydroxy-3-oxochol-4-en-24-oic acid, the direct carboxylic acid precursor to the structure of this compound. nih.govhmdb.ca The serum concentration of 7α-hydroxy-4-cholesten-3-one is considered a reliable biomarker for the rate of hepatic bile acid synthesis. nih.govbmj.com
The enzymatic conversion of 7α-hydroxy-4-cholesten-3-one to bile acids underscores the importance of the 3-oxo-Δ4-steroid intermediate in this pathway. Studies have shown that while 7α-hydroxy-4-cholesten-3-one is committed to bile acid synthesis, other related sterols lacking the 7α-hydroxyl group may be directed towards different metabolic fates.
| Precursor Compound | Key Enzyme(s) | Resulting Intermediate Structure |
| Cholesterol | Cholesterol 7α-hydroxylase (CYP7A1), 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) | 7α-Hydroxy-4-cholesten-3-one |
| 7α-Hydroxy-4-cholesten-3-one | Side-chain modifying enzymes | 7α-hydroxy-3-oxochol-4-en-24-oic acid |
Reduction by Δ4-3-Oxosteroid-5β-Reductase and 3α-Hydroxysteroid Dehydrogenase
Once the 3-oxo-Δ4-cholenoic acid structure is formed, it undergoes a crucial two-step reduction to create the characteristic A/B cis-ring junction found in the majority of bile acids. This process is catalyzed by two key enzymes: Δ4-3-oxosteroid-5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (3α-HSD).
First, Δ4-3-oxosteroid-5β-reductase, a member of the aldo-keto reductase superfamily, catalyzes the stereospecific reduction of the Δ4 double bond. This reaction introduces a proton at the 5β position, resulting in a 3-oxo-5β-cholanoic acid intermediate. This enzymatic step is essential for the formation of the bent A/B ring structure characteristic of 5β-reduced steroids, including the primary bile acids. nih.gov AKR1D1 has activity towards a range of Δ4-3-ketosteroids, including both bile acid precursors and steroid hormones. nih.gov
Following the action of 5β-reductase, the 3-keto group of the intermediate is then reduced by 3α-hydroxysteroid dehydrogenase. This enzyme stereospecifically adds a hydride to the 3-oxo group, forming a 3α-hydroxyl group. nih.govfrontiersin.org The combined action of these two enzymes converts the 3-oxo-Δ4-cholenoic acid intermediate into the corresponding 3α-hydroxy-5β-cholanoic acid, a foundational structure for mature bile acids.
| Enzyme | Substrate Structure | Product Structure |
| Δ4-3-Oxosteroid-5β-Reductase (AKR1D1) | 3-Oxo-Δ4-cholenoic acid | 3-Oxo-5β-cholanoic acid |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 3-Oxo-5β-cholanoic acid | 3α-Hydroxy-5β-cholanoic acid |
Role as an Intermediate in Sterol Biosynthesis (e.g., 3-Keto-4-methylzymosterol)
While the primary role of the 3-oxo-Δ4-cholenoic acid structure is in bile acid metabolism, the 3-keto steroid motif is also a recurring feature in the broader landscape of sterol biosynthesis. A notable example is the involvement of 3-keto intermediates in the demethylation of sterol precursors during the synthesis of cholesterol.
In the pathway converting lanosterol to cholesterol, methyl groups at the C4 position are removed. This process involves a series of oxidation and decarboxylation reactions. An intermediate in this pathway is 3-Keto-4-methylzymosterol. hmdb.ca This compound is formed from 4-methylzymosterol-carboxylate by the enzyme sterol-4α-carboxylate 3-dehydrogenase. hmdb.ca
Subsequently, 3-Keto-4-methylzymosterol is acted upon by a 3-ketosteroid reductase (such as HSD17B7), which reduces the 3-keto group to a 3β-hydroxyl group, forming 4-methylzymosterol. nih.govoup.comwikipedia.org This reduction step is analogous to the action of 3α-hydroxysteroid dehydrogenase in bile acid synthesis, although the stereochemical outcome (3β vs. 3α) and the specific enzyme involved are different. The presence of a 3-keto intermediate is crucial for the enzymatic machinery to carry out the necessary modifications to the sterol nucleus.
| Pathway | Key Intermediate | Enzyme | Product |
| Cholesterol Biosynthesis | 3-Keto-4-methylzymosterol | 3-Ketosteroid Reductase (e.g., HSD17B7) | 4-Methylzymosterol |
Advanced Analytical Strategies for Δ4 3 Ketocholate Research
Chromatographic and Spectrometric Characterization Techniques
The combination of chromatography for separation and spectrometry for detection and identification forms the cornerstone of bile acid analysis. These hybrid techniques offer the high sensitivity and specificity required to analyze complex biological matrices.
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of bile acids, including 3-oxo-Δ4 species. nih.gov Due to the low volatility of bile acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.gov A common derivatization procedure involves the formation of methyl ester-trimethylsilyl (ME-TMS) ethers. nih.gov
In a typical GC-MS workflow for analyzing 3-oxo-Δ4 bile acids, the sample undergoes extraction, followed by derivatization. The resulting derivatives are then injected into the GC system, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation patterns observed in the mass spectra provide crucial information for the structural identification of the analytes. nist.gov For instance, a selected ion monitoring (SIM) mode can be employed to enhance the sensitivity and selectivity for specific target analytes, such as the methyl ester of 3-oxo-chol-4-en-24-oic acid. nih.gov
Table 1: GC-MS Parameters for the Analysis of 3-oxo-Δ4 Bile Acid Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., HP-1, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 180 °C, ramped to 300 °C at a rate of 5 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-650 |
This table presents a generalized set of GC-MS parameters. Specific applications may require optimization of these conditions.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-high-performance liquid chromatography with high-resolution mass spectrometry (UPLC-HRMS) have become the gold standard for comprehensive bile acid profiling. nih.govsemanticscholar.org These techniques offer several advantages over GC-MS, including minimal sample preparation as derivatization is often not required, and the ability to analyze a wider range of conjugated and unconjugated bile acids in a single run. nih.govmdpi.com
In a typical UPLC-HRMS setup for bile acid analysis, separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com The eluent from the UPLC system is introduced into the mass spectrometer, where electrospray ionization (ESI) in the negative ion mode is commonly used for the sensitive detection of bile acids. semanticscholar.org High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, provide accurate mass measurements, which facilitate the confident identification of analytes by determining their elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating characteristic fragmentation patterns for specific bile acids. nih.gov
Table 2: UPLC-HRMS Parameters for Bile Acid Profiling
| Parameter | Typical Value/Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (or similar) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1) with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Scan Mode | Full scan and targeted MS/MS |
| Mass Range | m/z 100-1000 |
This table provides a representative set of UPLC-HRMS parameters. Method optimization is crucial for specific research applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including bile acids like Methyl 3-keto-delta-4-cholate. core.ac.uk While MS techniques provide information about the mass and fragmentation of a molecule, NMR provides detailed insights into the connectivity of atoms and the stereochemistry of the molecule. unimo.itunl.edu
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the vinyl proton at the C4 position, the methyl ester protons, and the various methyl and methylene (B1212753) protons of the steroid nucleus. The ¹³C NMR spectrum would reveal the presence of the ketone carbonyl at C3, the double bond carbons at C4 and C5, and the ester carbonyl carbon.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete structure. core.ac.uk
COSY experiments reveal proton-proton coupling networks, helping to trace the connections between adjacent protons in the steroid ring system and the side chain.
HSQC spectra correlate directly bonded protons and carbons, allowing for the assignment of the carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the positions of functional groups, such as the keto group and the methyl ester.
These advanced NMR techniques were instrumental in the synthesis and characterization of related compounds like Methyl (20R,22E)- and (20S,22E)-3-oxochola-1,4,22-trien-24-oate. researchgate.netresearchgate.net
Specialized Spectroscopic Methods
Beyond the core techniques of chromatography and mass spectrometry, specialized spectroscopic methods offer unique insights into specific structural features of Δ4-3-ketosteroids.
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, making it particularly well-suited for the analysis of steroids. wikipedia.orgjascoinc.com CD measures the differential absorption of left- and right-circularly polarized light by a sample. nih.gov The α,β-unsaturated ketone chromophore present in the A-ring of Δ4-3-ketosteroids, such as this compound, gives rise to characteristic CD spectra. semanticscholar.org
Metabolomics Approaches for Identifying Δ4-3-Ketocholate and Related Metabolites
Metabolomics aims to provide a comprehensive and quantitative profile of all the small molecules (metabolites) in a biological system. nih.gov Both targeted and untargeted metabolomics approaches are employed to study bile acid metabolism and identify novel metabolites, including those related to this compound. nih.govmdpi.com
Untargeted metabolomics provides a broad screen of all detectable metabolites in a sample, which is useful for discovering unexpected changes in metabolic pathways. nih.gov In this approach, analytical platforms like LC-HRMS and GC-MS are used to generate large datasets that are then analyzed using multivariate statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), to identify metabolites that differ significantly between experimental groups. illinois.edushimadzu.com
Targeted metabolomics, on the other hand, focuses on the accurate quantification of a predefined set of metabolites. nih.gov This approach offers higher sensitivity and specificity for the analytes of interest and is often used to validate the findings from untargeted studies. For the analysis of Δ4-3-ketocholates, a targeted LC-MS/MS method would be developed to specifically measure the concentrations of this compound and its known metabolites. These metabolomics-driven approaches are crucial for understanding the biological significance of these compounds in health and disease. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-oxo-Δ4 bile acids |
| Methyl ester-trimethylsilyl (ME-TMS) ethers |
| Methyl 3-oxochol-4-en-24-oate |
| Methyl (20R,22E)-3-oxochola-1,4,22-trien-24-oate |
Nontargeted Metabolomics in Biological Systems
Nontargeted metabolomics has emerged as a powerful hypothesis-generating tool for comprehensively profiling a wide array of metabolites in biological systems. This approach aims to capture a broad snapshot of the metabolome, providing insights into physiological and pathological states. In the context of "this compound" research, nontargeted metabolomics can elucidate its metabolic pathways, identify novel biomarkers associated with its presence, and understand its role in various biological processes.
The typical workflow of a nontargeted metabolomics study involves several key stages:
Sample Preparation: This crucial step aims to extract the maximum number of metabolites from the biological matrix while minimizing degradation and contamination.
Analytical Measurement: High-resolution mass spectrometry (MS) coupled with separation techniques like ultra-high-performance liquid chromatography (UHPLC) or gas chromatography (GC) are the primary analytical platforms. These techniques allow for the detection and relative quantification of thousands of metabolic features.
Data Processing and Statistical Analysis: The vast amount of data generated requires sophisticated bioinformatics tools for peak detection, alignment, and normalization. Subsequent multivariate statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are employed to identify significant metabolic changes between different experimental groups.
Metabolite Identification: The final and often most challenging step is the structural elucidation of the identified metabolic features of interest. This is typically achieved by comparing their mass spectra and retention times with those of authentic standards or by searching spectral databases.
While direct nontargeted metabolomics studies focusing specifically on "this compound" are not extensively reported in the available literature, the established methodologies for bile acid profiling provide a strong foundation for its investigation. The identification of related 3-oxo bile acids in various biological samples suggests that a nontargeted approach would successfully detect and relatively quantify "this compound".
Table 1: Key Analytical Platforms in Nontargeted Metabolomics for Bile Acid Research
| Analytical Platform | Separation Principle | Ionization Method | Key Advantages for Bile Acid Analysis |
| UHPLC-HRMS | Reversed-phase or hydrophilic interaction liquid chromatography | Electrospray Ionization (ESI) | High sensitivity, broad coverage of conjugated and unconjugated bile acids, accurate mass measurement for formula prediction. |
| GC-MS | Gas chromatography based on volatility and polarity | Electron Ionization (EI) | Excellent chromatographic resolution for isomeric separation, extensive spectral libraries for identification of unconjugated bile acids. |
Methodological Considerations for Diverse Biological Matrices in Metabolomics
The analysis of "this compound" and other bile acids in various biological matrices presents unique analytical challenges due to the complexity and diversity of these samples. The choice of sample preparation and analytical methodology is critical for obtaining accurate and reproducible results.
Blood (Serum and Plasma):
Serum and plasma are the most common matrices for metabolomics studies due to their ease of collection and their reflection of systemic metabolism.
Sample Preparation: The high protein content in serum and plasma necessitates a protein precipitation step. This is typically achieved by adding a cold organic solvent such as methanol, acetonitrile, or isopropanol. Subsequent centrifugation separates the precipitated proteins, and the supernatant containing the metabolites is collected for analysis.
Analytical Challenges: The concentration of individual bile acids in peripheral circulation can be low, requiring sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification. A validated LC-MS/MS method for the simultaneous analysis of multiple ketosteroids in human plasma has been reported, demonstrating the feasibility of such measurements. nih.gov
Feces:
Fecal samples provide a non-invasive window into the gut microbiome and its influence on bile acid metabolism.
Sample Preparation: Fecal samples are highly complex and require extensive cleanup. A common approach involves lyophilization (freeze-drying) followed by extraction with an organic solvent. Solid-phase extraction (SPE) is often employed to further purify the extracts and remove interfering substances. A simple and accurate HPLC method for fecal bile acid profiling involves lyophilization, enzymatic deconjugation, and solid-phase extraction. nih.gov
Analytical Challenges: The fecal metabolome is incredibly diverse, containing a wide range of compounds that can interfere with the analysis of target analytes. The presence of isomers of major bile acids and various keto-bile acids has been reported in human feces. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing the complex mixture of bile acids in feces after derivatization to increase their volatility. core.ac.ukresearchgate.net
Tissues:
Tissue samples, such as from the liver or intestine, provide localized information about bile acid metabolism at the site of synthesis or action.
Sample Preparation: Tissue samples are typically homogenized in a suitable buffer or solvent to release the intracellular metabolites. Similar to blood and feces, a protein precipitation and/or lipid removal step is often necessary.
Analytical Challenges: The cellular and structural complexity of tissues can lead to significant matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. The use of isotope-labeled internal standards is crucial to correct for these matrix effects and ensure data quality.
Table 2: Comparison of Sample Preparation Techniques for Bile Acid Analysis
| Technique | Principle | Advantages | Disadvantages | Suitable Matrices |
| Protein Precipitation | Denaturation and precipitation of proteins using organic solvents | Simple, fast, and cost-effective | Co-precipitation of some metabolites, potential for incomplete protein removal | Serum, Plasma, Tissues |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases | Effective for removing lipids and other interfering substances | Can be labor-intensive and require large volumes of organic solvents | Serum, Plasma, Feces |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent followed by elution | High selectivity and concentration of analytes, effective sample cleanup | Can be more expensive and require method development for optimal recovery | Serum, Plasma, Feces, Urine |
Structure Activity Relationship Sar Studies of Methyl 3 Keto Delta 4 Cholate and Analogues
Impact of Structural Modifications on Enzymatic Recognition and Catalysis
The interaction of bile acid analogues with enzymes is highly sensitive to their structural features. Enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) and aldo-keto reductases (AKRs) play crucial roles in bile acid metabolism, and their activity is dictated by the substrate's shape and functional groups. nih.govoup.com
Hydroxyl Group Modifications: The number, position, and orientation of hydroxyl groups on the steroid nucleus are critical determinants of enzymatic recognition. For instance, some 3α-HSDs can reduce 3-keto bile acids but are unable to act on substrates with additional hydroxyl groups at the 7α and 12α positions. nih.gov The presence and position of these groups can either facilitate or hinder the binding of the molecule within the enzyme's active site.
Side Chain Modifications: Alterations to the C-24 carboxylic acid side chain also impact enzymatic activity. For example, conjugation of the C-24 carboxyl group with glycine (B1666218) or taurine (B1682933) can influence the molecule's interaction with transport proteins and metabolizing enzymes. frontiersin.org The length and flexibility of the side chain are also important for proper positioning within the enzyme's catalytic site.
The following table summarizes the impact of various structural modifications on the activity of relevant enzymes:
| Enzyme | Structural Modification | Impact on Activity |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Presence of 7α,12α-dihydroxy groups | Reduced or no activity nih.gov |
| 3-keto group | Substrate for reduction to 3α-hydroxy nih.gov | |
| Aldo-Keto Reductase 1B7 (AKR1B7) | 3-keto group | Substrate for stereospecific reduction to 3β-hydroxy nih.gov |
| Aldo-Keto Reductase 1D1 (AKR1D1) | Δ4-3-ketosteroid structure | Substrate for 5β-reduction portlandpress.com |
| Bile Acid-CoA Synthetase (BACS) | C-24 carboxyl group | Activation to CoA ester frontiersin.org |
Stereochemical Requirements for Biological Activities
The stereochemistry of bile acid analogues is a critical factor governing their biological function. Specific spatial arrangements of atoms and functional groups are necessary for proper interaction with enzymes and receptors.
Δ4-3-keto Planarity: The Δ4-3-keto group, present in Methyl 3-keto-delta-4-cholate, confers a relatively planar conformation to the A-ring of the steroid nucleus. portlandpress.com This planarity is a key feature for recognition by certain enzymes. For instance, steroid 5β-reductase (AKR1D1) specifically acts on Δ4-3-ketosteroids to introduce a 90° bend between the A and B rings, a crucial step in the biosynthesis of primary bile acids. portlandpress.comnih.gov The planarity of the Δ4-3-keto system is essential for the substrate to fit correctly into the active site of AKR1D1.
The table below outlines key stereochemical features and their biological significance:
| Stereochemical Feature | Description | Biological Significance |
| Δ4-3-keto group | A double bond between C4 and C5, and a ketone at C3, resulting in a planar A-ring. portlandpress.com | Essential for recognition by steroid 5β-reductase (AKR1D1). portlandpress.comnih.gov |
| 5β-configuration | The A and B rings of the steroid nucleus are in a cis-fused configuration, creating a bent molecule. nih.govwjgnet.com | Required for the emulsifying properties of bile acids and proper physiological function. nih.govwjgnet.com |
| 3α-hydroxyl group | The hydroxyl group at the C3 position is in the alpha orientation. nih.gov | The common configuration in bile acids, resulting from the stereospecific reduction of the 3-keto group by 3α-HSD. nih.gov |
| 3β-hydroxyl group | The hydroxyl group at the C3 position is in the beta orientation. nih.gov | Formed by the action of enzymes like AKR1B7 and results in derivatives with different cytotoxic profiles. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org These approaches are valuable for predicting the activity of new analogues and for guiding the design of more potent and selective molecules.
For bile acid derivatives, 3D-QSAR and Molecular Field Analysis (MFA) have been employed to understand their interaction with receptors like TGR5, a G-protein coupled receptor involved in bile acid signaling. nih.govacs.orgresearchgate.net These studies generate predictive models that correlate the biological activity of a set of bile acid analogues with their molecular interaction fields. nih.govacs.org
Key Findings from QSAR Studies:
QSAR models have successfully predicted the TGR5 agonist activity of various bile acid derivatives. nih.govacs.org
These studies have identified specific regions of the bile acid scaffold that are critical for receptor binding and activation. acs.org
The analysis of QSAR equations provides quantitative insights into how different structural modifications contribute to biological activity. acs.org
This information is instrumental in the rational design of novel bile acid derivatives with enhanced potency and selectivity for specific receptors. nih.govacs.org
QSAR studies have also been applied to understand the inhibition of bile acid transporters, providing a basis for designing molecules with improved pharmacokinetic properties. frontiersin.orgrajasthan.gov.in
Ecological and Microbial Significance of Δ4 3 Ketocholates
Role in Bacterial Steroid Degradation and Environmental Bioremediation
Steroids are widespread organic molecules in natural environments, serving as a significant carbon and energy source for various microorganisms. asm.orgmdpi.com The microbial breakdown of these compounds is a critical ecological process for carbon cycling and has significant applications in biotechnology and environmental science. asm.orgwikipedia.org The aerobic degradation of steroids by bacteria, primarily through the 9,10-seco pathway, is a well-documented process found predominantly in Actinobacteria and Proteobacteria. asm.orgmdpi.commdpi.com A crucial initial step in the catabolism of many steroids, including bile acids like cholate (B1235396), is the oxidation of the steroid A-ring to form a Δ4-3-keto structure. mdpi.comnih.gov This transformation is fundamental for the subsequent cleavage and mineralization of the steroid rings. mdpi.com
The natural ability of bacteria to metabolize steroids, including the formation and further degradation of Δ4-3-ketocholate intermediates, forms the basis of bioremediation strategies for steroid-polluted environments. asm.orgfrontiersin.org Steroid pollutants can enter ecosystems through wastewater treatment plant effluents and agricultural runoff. asm.orgnih.gov Bioremediation leverages these microbial catabolic pathways to remove such contaminants from soil, water, and sediments. wikipedia.orgeuropa.eu This process is considered a sustainable and eco-friendly alternative to conventional physicochemical treatment methods. frontiersin.orgmdpi.com
Strategies to enhance the cleanup of steroid-contaminated sites include:
Biostimulation : This involves adding nutrients like nitrogen and phosphorus to a contaminated site to stimulate the growth and metabolic activity of the indigenous steroid-degrading bacteria. wikipedia.orgfrontiersin.org
Bioaugmentation : This approach involves introducing specific, highly efficient steroid-degrading microbial strains or consortia to a polluted environment to supplement the native microbial population and accelerate the degradation process. frontiersin.orgwaste2water.com
These bacterial processes are vital for detoxifying and recycling steroid compounds in the global carbon cycle. asm.org
Microbial Adaptation and Substrate Inhibition Mechanisms in Bile Salt Metabolism
Bile salts, such as cholate, are amphiphilic molecules with detergent-like properties that can be toxic to bacteria by disrupting cell membranes. pnas.orgresearchgate.net However, many bacteria have evolved sophisticated mechanisms not only to tolerate these compounds but also to utilize them as growth substrates. nih.govresearchgate.net A key adaptive strategy involves the rapid detoxification of the bile salt structure, often beginning with the formation of Δ4-3-keto intermediates. nih.gov
A notable example of microbial adaptation is observed in the bile-salt degrading bacterium Sphingobium sp. strain Chol11. nih.gov This organism utilizes a 5β-Δ4-ketosteroid dehydrogenase (5β-Δ4-KSTD1) to introduce a double bond into the A-ring of 3-keto-bile salts, a critical step in the degradation pathway. nih.govresearchgate.net Research has revealed that this enzyme exhibits pronounced substrate inhibition. nih.govdntb.gov.ua
Table 1: Kinetic Properties of 5β-Δ4-KSTD1 from Sphingobium sp. strain Chol11
| Kinetic Parameter | Value for 3-ketocholate | Significance |
|---|---|---|
| K_m | Low | Indicates a high affinity for the substrate, allowing the enzyme to function efficiently even at low bile salt concentrations. nih.govdntb.gov.ua |
| Specific Activity | Very High | Enables rapid conversion of the substrate, quickly reducing the toxicity of the initial bile salt. nih.govdntb.gov.ua |
| Inhibition | Pronounced Substrate Inhibition | At high concentrations of 3-ketocholate, the enzyme's activity is reduced. This mechanism acts as a metabolic "circuit breaker," preventing an overflow of the catabolic pathway and the accumulation of potentially toxic downstream intermediates. nih.govresearchgate.net |
This interactive table summarizes the key kinetic features of the 5β-Δ4-KSTD1 enzyme, which are crucial for the bacterium's ability to metabolize toxic bile salts efficiently and safely.
This substrate inhibition mechanism is a powerful adaptive trait, allowing the bacterium to detoxify its environment rapidly while simultaneously preventing metabolic overload when faced with high concentrations of bile salts. nih.gov
Inter-species Variability in Steroid Catabolism (e.g., Proteobacteria vs. Actinobacteria)
While the capacity for steroid degradation is primarily found within Proteobacteria and Actinobacteria, significant variability exists in their catabolic pathways and ecological niches. asm.orgasm.org These differences are reflected in the specific intermediates formed during degradation. uni-konstanz.de
Actinobacteria , such as Rhodococcus and Mycobacterium, are often dominant steroid degraders in soil environments. asm.orgasm.org Many actinobacteria possess conserved pathways for cholesterol degradation, and some, like Rhodococcus jostii RHA1, can also degrade cholate. asm.org In some actinobacterial pathways, the degradation of the steroid side chain can occur at the same time as the degradation of the steroid rings. asm.org Furthermore, certain actinobacteria, like Dietzia sp. strain Chol2, degrade cholate through a distinct pathway that generates intermediates with a 3-keto-Δ4,6-diene-7-deoxy structure, bypassing the typical Δ1,4-diene intermediates seen in other bacteria. uni-konstanz.de
Proteobacteria , such as Pseudomonas and Comamonas, are frequently identified as steroid degraders in aquatic environments and wastewater. asm.orgasm.org In many proteobacterial pathways, the side chain of the steroid is typically degraded before the B-ring is cleaved. asm.org The degradation of cholate in model organisms like Pseudomonas sp. strain Chol1 proceeds via the formation of intermediates with a 3-keto-Δ1,4-diene structure. nih.govuni-konstanz.de However, this is not universal; for instance, the proteobacterium Sphingobium sp. strain Chol11 utilizes the alternative pathway that produces 3-keto-Δ4,6-diene intermediates. uni-konstanz.deasm.org
Genomic analyses suggest that these pathways have evolved through a combination of gene duplication and horizontal gene transfer, with evidence indicating that Proteobacteria may have acquired the cholate degradation pathway from Actinobacteria. asm.org
Table 2: Comparison of Cholate Degradation Pathways in Different Bacterial Phyla
| Feature | Proteobacteria (e.g., Pseudomonas sp. Chol1) | Actinobacteria (e.g., Dietzia sp. Chol2) |
|---|---|---|
| Primary Environment | Wastewater, aquatic environments. asm.orgasm.org | Soil, eukaryotic hosts. asm.orgasm.org |
| Key Intermediates | Forms 3-keto-Δ1,4-diene structures. nih.govuni-konstanz.de | Forms 3-keto-Δ4,6-diene-7-deoxy structures. uni-konstanz.de |
| Pathway Example | Cholate → Δ4-3-Ketocholate → Δ1,4-3-Keto-diene intermediates | Cholate → Δ4-3-Ketocholate → 3,12-dioxo-4,6-choldienoic acid (DOCDA) |
This interactive table highlights the key differences in the cholate catabolic pathways between representative species of Proteobacteria and Actinobacteria.
Enteric Microbial Metabolism of Δ4-3-Ketocholate Related Compounds
In the gastrointestinal tract, the metabolism of bile acids is a critical function of the gut microbiota, influencing host health and physiology. biorxiv.orgnih.gov The process begins with primary bile acids synthesized in the liver and conjugated with taurine (B1682933) or glycine (B1666218). biorxiv.orgunite.it
The crucial first step, and a "gatekeeper" for further metabolism, is the deconjugation of these bile acids by microbial enzymes called bile salt hydrolases (BSHs). biorxiv.orgunite.it This reaction cleaves the amide bond, releasing the unconjugated bile acid (e.g., cholic acid). unite.it BSH enzymes are widespread among gut bacteria, including species of Lactobacillus, Bifidobacterium, and Clostridium. pnas.orgunite.itnih.gov
Once deconjugated, the primary bile acids can be further transformed by the microbiota into secondary bile acids through a series of reactions, including dehydroxylation. biorxiv.orgunite.it While the direct metabolism of exogenously supplied Methyl 3-keto-delta-4-cholate in the gut is not extensively detailed, the metabolism of structurally related native bile acids is well-understood. The microbial enzymes in the gut are responsible for converting primary bile acids into a diverse pool of secondary bile acids, which act as important signaling molecules for the host. biorxiv.orgnih.gov
Alterations in the gut microbiota, a condition known as dysbiosis, can significantly impact bile acid metabolism. nih.gov For example, in patients with inflammatory bowel disease (IBD), a decrease in the abundance of bacteria harboring BSH genes, such as certain Clostridium clusters, has been observed. nih.gov This change leads to an altered bile acid profile, characterized by an increase in conjugated primary bile acids and a decrease in secondary bile acids, which can have downstream effects on host health. nih.gov
Table 3: Key Microbial Enzymes in Enteric Bile Acid Metabolism
| Enzyme | Function | Common Bacterial Genera |
|---|---|---|
| Bile Salt Hydrolase (BSH) | Deconjugates primary bile acids (cleaves glycine/taurine). unite.it | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides. pnas.orgunite.itnih.gov |
| Hydroxysteroid Dehydrogenases (HSDHs) | Oxidize or reduce hydroxyl groups on the steroid nucleus. | Clostridium, Bacteroides, Eubacterium |
| 7α-dehydroxylase | Removes the 7-hydroxyl group to form secondary bile acids. biorxiv.org | Clostridium |
This interactive table lists the major enzymes produced by gut microbes that are involved in the transformation of bile acids.
Research Trajectories and Methodological Innovations in Δ4 3 Ketocholate Investigations
Genomic and Proteomic Insights into Bile Acid Catabolic Enzymes
Genomic and proteomic studies have been instrumental in identifying and characterizing the enzymes and gene clusters responsible for the degradation of bile acids, including the pathways that likely involve Methyl 3-keto-delta-4-cholate. Bacteria, particularly from the genera Rhodococcus and Pseudomonas, are known for their ability to metabolize steroids and have been a primary focus of this research. asm.orguni-muenster.denih.govasm.org
In Rhodococcus jostii RHA1, a specific gene cluster has been identified that is upregulated during growth on cholate (B1235396). asm.orgnih.gov This cluster contains genes encoding key enzymes for bile acid catabolism, distinct from the gene cluster responsible for cholesterol degradation. nih.gov Transcriptomic analysis of R. jostii RHA1 grown on cholate revealed the upregulation of 39 genes within this single cluster. asm.orgnih.gov Among these is kshA3, which codes for a putative 3-ketosteroid-9α-hydroxylase, an enzyme essential for the breakdown of the steroid nucleus. asm.org Deletion of this gene was found to inhibit growth on cholate, highlighting its critical role. asm.org
Furthermore, two coenzyme A (CoA) synthetases, CasG and CasI, encoded within this cluster, have been characterized. CasG is responsible for the initial activation of the cholate side chain by converting cholate to cholyl-CoA. asm.orgnih.gov CasI acts on intermediates with isopropanoyl side chains, which are formed during the degradation process. asm.orgnih.gov The presence of orthologous gene clusters in various Rhodococcus species suggests that cholate catabolism is a widespread and core metabolic feature of this genus. asm.orgnih.gov
Proteomic analyses of steroid-degrading bacteria have further elucidated the complex enzymatic machinery. In Pseudomonas sp. strain Chol1, studies have identified enzymes involved in the degradation of the acyl side chain of cholate, proceeding via an aldehyde intermediate. uni-muenster.de The table below summarizes key genes and enzymes identified in Rhodococcus that are implicated in cholate catabolism.
| Gene | Encoded Enzyme/Protein | Function in Cholate Catabolism | Organism |
| kshA3 | 3-ketosteroid-9α-hydroxylase | Essential for steroid nucleus degradation | Rhodococcus jostii RHA1 |
| casG | Coenzyme A synthetase | Initiates side chain degradation by forming cholyl-CoA | Rhodococcus jostii RHA1 |
| casI | Coenzyme A synthetase | Acts on isopropanoyl side chain intermediates | Rhodococcus jostii RHA1 |
Advances in Bioconversion Technologies for Steroidal Intermediates
The microbial bioconversion of sterols and bile acids into valuable steroidal intermediates is a cornerstone of the pharmaceutical industry. nih.gov this compound is positioned as a potential intermediate in these biotransformation pathways. Advances in genetic and metabolic engineering have significantly enhanced the efficiency and yield of these processes. nih.gov
Microorganisms, particularly Mycobacterium and Rhodococcus species, are employed as cellular factories for these conversions. nih.govresearchgate.net They possess the enzymatic machinery to perform specific modifications on the steroid nucleus, such as side-chain cleavage and hydroxylation. nih.gov For instance, the production of 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) and 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) from phytosterols (B1254722) is a key industrial process. nih.gov
A significant challenge in these bioconversions is the low permeability of hydrophobic steroid substrates into the microbial cells. nih.gov Recent innovations have focused on modifying the cell wall of these microorganisms to enhance substrate uptake. In a study on Mycobacterium neoaurum, deficiency in the kasB gene, which is involved in cell wall synthesis, led to increased cell permeability and a notable enhancement in the production of steroidal intermediates. nih.gov This modification resulted in a 34.5% increase in 4-HBC production in resting cells. nih.gov
The table below highlights recent advancements in microbial bioconversion for the production of key steroidal intermediates.
| Microorganism | Substrate | Key Steroidal Intermediate Produced | Technological Advancement |
| Mycobacterium neoaurum | Phytosterols | 9α-hydroxy-4-androstene-3,17-dione (9-OHAD) | Metabolic pathway engineering |
| Mycobacterium neoaurum | Phytosterols | 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) | Cell wall modification (kasB deficiency) for enhanced permeability |
| Rhodococcus species | Cholate | Various steroidal intermediates | Utilization of specific cholate catabolism gene clusters |
Integration of Multi-Omics Data (e.g., Transcriptomics and Metabolomics) for Comprehensive Understanding
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of complex biological systems like bile acid metabolism. iroatech.comnih.govnih.gov This multi-omics approach provides a holistic view, connecting genetic potential with functional output at the levels of gene expression, protein synthesis, and metabolite production. nih.govmdpi.com
In the context of bile acid research, integrating transcriptomics and metabolomics has been particularly powerful. tandfonline.comtandfonline.comnih.gov For example, by combining these approaches in gnotobiotic mouse models colonized with specific human gut bacteria, researchers have been able to link the expression of bacterial bile acid-inducible (bai) genes to the production of specific secondary bile acids. tandfonline.comtandfonline.comnih.gov Cecal metatranscriptome analysis has revealed the in vivo expression of genes involved in the metabolism of taurine-conjugated bile acids, while bile acid metabolomics has confirmed the functional capabilities of the microbial community for deconjugation, oxidation, and dehydroxylation. tandfonline.comtandfonline.com
This integrated approach allows for the identification of novel genes and pathways. For instance, transcriptome data has been used to discover new bai genes, expanding our understanding of the genetic basis for bile acid modifications by the gut microbiota. illinois.edu Furthermore, multi-omics studies are helping to elucidate the interplay between host genetics, gut microbiota, and metabolite profiles in diseases such as colorectal cancer. nih.govnih.gov Untargeted metabolomics can identify shifts in the fecal metabolite profile, including alterations in bile acid derivatives, that are influenced by both host genetic lineage and the composition of the gut microbiome. nih.gov
The combination of different omics datasets provides a more comprehensive understanding of the flow of biological information, from genes to metabolites. nih.govmdpi.complos.org This is crucial for unraveling the complex regulatory networks that govern bile acid homeostasis and for identifying potential targets for therapeutic intervention. iroatech.com
Q & A
Q. How to address challenges in isolating this compound isomers during purification?
- Methodological Answer : Implement advanced chromatographic techniques:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) for enantiomer separation.
- Crystallography : Optimize solvent systems (e.g., hexane/ethyl acetate gradients) for selective crystallization. Confirm configurations via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
